![molecular formula C17H15ClN2O4 B2612137 Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034447-30-6](/img/structure/B2612137.png)
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a chloropyridine group, making it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS) . The pyrrolidine ring can be introduced via a Pd-catalyzed C-N cross-coupling reaction . The final step involves the attachment of the chloropyridine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and bromination steps, as well as the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chloropyridine group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its structural characteristics allow it to interact with biological targets effectively.
Neuropharmacological Potential
Research indicates that compounds with similar structural motifs have been effective in modulating neurotransmitter systems. The incorporation of the pyrrolidine ring may enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions such as epilepsy and anxiety disorders.
- Antiepileptic Activity :
- Anxiolytic Effects :
Synthetic Organic Chemistry
The synthesis of benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves advanced organic synthesis techniques.
Synthesis Techniques
The compound can be synthesized through various methods including:
- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds between the dioxole and pyridine components.
- Aldol Condensation : This method has been employed to create complex structures efficiently by forming β-hydroxy ketones which can be dehydrated to yield the final product .
Case Studies
Several case studies have highlighted the effectiveness of compounds with similar structures:
- Case Study 1: Anticonvulsant Activity
- Case Study 2: Structure-Activity Relationship (SAR) Studies
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are often used in medicinal chemistry for their pharmacological properties.
Chloropyridine derivatives: These compounds are known for their use in agrochemicals and pharmaceuticals.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials.
Biological Activity
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines a benzo[d][1,3]dioxole moiety with a pyrrolidine ring and a chloropyridine group, suggesting diverse biological activities, particularly in neurological and anti-cancer domains.
Chemical Structure
The compound can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results against various cancer cell lines. In one study, compounds with similar structural features demonstrated IC50 values lower than those of standard drugs like doxorubicin:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 | |
Doxorubicin | MCF7 | 4.56 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism of action for benzo[d][1,3]dioxole derivatives often involves the inhibition of key proteins involved in cell proliferation and survival. For example:
- EGFR Inhibition : Many compounds in this class target the epidermal growth factor receptor (EGFR), which is crucial for cancer cell signaling pathways.
- Apoptosis Pathways : Studies have shown that these compounds can modulate the expression of Bcl-2 family proteins (Bax and Bcl-2), leading to increased apoptosis in cancer cells .
Neurotransmitter Modulation
The presence of the chloropyridine group suggests potential interactions with neurotransmitter systems. Compounds containing similar moieties have been investigated for their effects on neurotransmitter receptors, indicating possible applications in treating neurological disorders.
Study 1: Anticancer Properties
In a comparative study of various benzo[d][1,3]dioxole derivatives, several were identified as having significant anti-proliferative effects against breast cancer cell lines (MCF7 and MDA-MB-231). The combination of these compounds with doxorubicin showed synergistic effects, enhancing cytotoxicity compared to either agent alone .
Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological potential of similar compounds. The results indicated that these derivatives could modulate serotonin and dopamine receptors, suggesting their use in treating mood disorders .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-13-8-19-5-3-14(13)24-12-4-6-20(9-12)17(21)11-1-2-15-16(7-11)23-10-22-15/h1-3,5,7-8,12H,4,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXXMHNJSBRRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.